1-Cyclohexylpiperidine-3-carboxylic acid
Description
Contextualizing Piperidine (B6355638) Derivatives in Medicinal Chemistry and Chemical Biology
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. researchgate.netnih.gov It is classified as a "privileged scaffold" because of its frequent appearance in a wide range of biologically active compounds and approved pharmaceuticals. researchgate.netresearchgate.net This prevalence is due to several advantageous properties. The piperidine structure can adopt various conformations, such as chair and boat forms, which allows for precise three-dimensional positioning of substituents to optimize interactions with biological targets like enzymes and receptors. researchgate.net
Its integration into drug molecules often leads to improved pharmacokinetic properties, including enhanced membrane permeability and metabolic stability. researchgate.netresearchgate.net The nitrogen atom in the piperidine ring is basic and can be protonated at physiological pH, which can influence solubility and receptor binding. Piperidine derivatives are found in over twenty classes of pharmaceuticals, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory effects. researchgate.netdntb.gov.uanih.gov The development of efficient synthetic methods to create substituted piperidines remains a significant focus of contemporary organic chemistry, underscoring the scaffold's importance. nih.gov
Significance of Carboxylic Acid Moieties in Bioactive Compounds
The carboxylic acid group (-COOH) is a fundamental functional group in drug design and is present in approximately 25% of all commercialized pharmaceuticals. numberanalytics.comwiley-vch.de Its importance stems from its unique physicochemical properties. As an acidic group, it is typically ionized at physiological pH, forming a carboxylate anion (-COO⁻). wiley-vch.deresearchgate.net This charge dramatically increases the water solubility of a molecule, which can be crucial for drug formulation and distribution in the body. wiley-vch.de
The carboxylate group is an excellent hydrogen bond acceptor and can also participate in strong electrostatic (ionic) interactions. numberanalytics.comnih.gov These properties make it a key component of many pharmacophores, the part of a molecule responsible for its biological activity, by enabling strong binding to amino acid residues in the active sites of target proteins. nih.gov However, the presence of a carboxylic acid can also limit a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is a key consideration in CNS drug design. researchgate.netnih.gov Despite this, its role in anchoring a molecule to its target and improving solubility makes it an indispensable tool for medicinal chemists. numberanalytics.comwiley-vch.de
Rationale for Investigating 1-Cyclohexylpiperidine-3-carboxylic Acid
While direct research reports detailing the specific rationale for synthesizing this compound are scarce, the motivation can be logically deduced from its structure. The compound is a hybrid of the scaffolds discussed above, suggesting its design as a potential modulator of biological systems.
The investigation of such a molecule would likely be part of a structure-activity relationship (SAR) study. nih.gov In such studies, chemists systematically modify a lead compound to understand how different structural components affect its biological activity. The synthesis of this compound could be intended to explore several hypotheses:
Exploring Lipophilicity: The N-cyclohexyl group adds significant lipophilicity (fat-solubility) compared to a smaller alkyl group. This modification could be intended to enhance the molecule's ability to cross cell membranes or to access binding pockets with hydrophobic regions.
Probing Receptor Space: The combination of the rigid piperidine ring and the bulky cyclohexyl group creates a specific three-dimensional shape. This could be designed to fit into a particular receptor or enzyme active site that cannot be optimally occupied by simpler analogues.
Dual Functionality: The molecule possesses both a basic nitrogen atom (within the piperidine ring) and an acidic carboxylic acid group, making it a zwitterionic compound at certain pH values. This dual nature could be exploited for unique interactions with a biological target or to fine-tune pharmacokinetic properties.
For instance, research on similar structures, such as substituted piperidine-4-carboxylic acids, has been pursued to develop potent dual agonists for nuclear receptors like PPARα/γ. nih.gov This indicates that the piperidine carboxylic acid framework is a viable starting point for creating modulators of important therapeutic targets.
Overview of Research Methodologies in Compound Characterization and Biological Assessment
The investigation of a new chemical entity (NCE) like this compound follows a well-established pathway of characterization and evaluation.
Compound Characterization: Before any biological testing, researchers must provide unequivocal evidence for the identity, purity, and structure of the new compound. royalsocietypublishing.org This is achieved through a combination of analytical and spectroscopic techniques.
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the carbon-hydrogen framework of the molecule. Mass Spectrometry (MS) confirms the molecular weight and can provide information about the compound's structure through fragmentation patterns. royalsocietypublishing.orgresearchgate.net
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the compound, ensuring it is free from starting materials and byproducts. royalsocietypublishing.orgresearchgate.net
Physical Properties: Measurement of physical constants such as melting point and, for crystalline solids, X-ray diffraction, further confirms the compound's identity and purity. royalsocietypublishing.org
Biological Assessment: Once a compound is fully characterized, its biological effects are explored.
Screening: The initial search for biological activity often involves high-throughput screening (HTS), where the compound is tested against a large number of biological targets to identify any interactions. biosolveit.de Virtual screening, a computational method, can also be used to predict potential targets before laboratory work begins. biosolveit.de
Target Validation and Mechanism of Action: If an initial "hit" is found, further studies are conducted to confirm that the compound interacts directly with the intended target. nih.gov Biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or various NMR techniques can measure the binding affinity between the small molecule and the target protein. youtube.comthermofisher.com
In Vitro and In Cellulo Assays: The compound's effect is then tested in controlled laboratory environments, first in isolated systems (in vitro, e.g., with purified enzymes) and then in living cells (in cellulo) to see if it produces the desired biological response, such as inhibiting an enzyme or activating a receptor. proquest.comnih.gov
The following table summarizes the typical data collected during the characterization of a new chemical entity.
| Property | Methodology | Information Gained |
| Molecular Formula & Weight | Mass Spectrometry (MS) | Confirms the elemental composition and mass of the molecule. |
| Structure & Connectivity | ¹H and ¹³C NMR Spectroscopy | Elucidates the carbon-hydrogen framework and atom connectivity. |
| Purity | HPLC, Elemental Analysis | Quantifies the percentage of the desired compound in the sample. |
| 3D Structure | X-ray Crystallography (for solids) | Determines the precise spatial arrangement of atoms. |
| Binding Affinity (Kd) | SPR, ITC, MST | Measures the strength of the interaction with a biological target. |
| Biological Function | Cell-based assays, Enzyme assays | Evaluates the effect of the compound on a biological process. |
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)10-5-4-8-13(9-10)11-6-2-1-3-7-11/h10-11H,1-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQDRROTHQYNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 1 Cyclohexylpiperidine 3 Carboxylic Acid
Retrosynthetic Analysis of the 1-Cyclohexylpiperidine-3-carboxylic Acid Scaffold
A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The primary disconnection points are the C-N bond of the piperidine (B6355638) ring and the C-C bond adjacent to the carboxyl group.
A primary retrosynthetic disconnection can be made at the N-cyclohexyl bond. This leads to two key synthons: a piperidine-3-carboxylic acid synthon and a cyclohexyl synthon. The forward reaction would involve the N-alkylation of a piperidine-3-carboxylic acid derivative with a suitable cyclohexyl electrophile, such as cyclohexyl bromide or iodide.
Alternatively, a disconnection of the piperidine ring itself can be envisioned. A plausible approach involves a Dieckmann condensation of a suitably substituted amino diester or a Michael addition followed by cyclization. For instance, a key intermediate could be a δ-amino-α,β-unsaturated ester, which upon conjugate addition of a cyclohexyl amine and subsequent intramolecular cyclization, would yield the piperidine ring.
A further disconnection strategy focuses on the formation of the piperidine ring via a reductive amination pathway. This would involve the cyclization of a linear amino-aldehyde or amino-ketone precursor, where the cyclohexyl group is already attached to the nitrogen atom.
These retrosynthetic pathways suggest several feasible synthetic routes, which can be broadly categorized into classical and modern approaches, as detailed in the following section.
Classical and Modern Synthetic Routes to this compound
The synthesis of this compound can be achieved through various established and contemporary organic synthesis methods. These routes often involve the initial construction of the piperidine ring followed by the introduction of the cyclohexyl group, or vice versa.
A common classical approach involves the hydrogenation of a corresponding pyridine (B92270) derivative. For example, the catalytic hydrogenation of a 3-carboxy-1-cyclohexylpyridinium salt would yield the desired piperidine derivative. This method, while straightforward, may require harsh conditions and can sometimes lead to over-reduction or side reactions.
Another established route is the reductive amination of a δ-keto ester with cyclohexylamine. The intramolecular cyclization of the resulting enamine or imine, followed by reduction, affords the substituted piperidine ring. The choice of reducing agent can influence the stereochemical outcome of the reaction.
Modern synthetic strategies may employ transition-metal-catalyzed cross-coupling reactions to form the N-cyclohexyl bond. For instance, a Buchwald-Hartwig amination of a piperidine-3-carboxylic acid ester with a cyclohexyl halide or triflate in the presence of a palladium catalyst and a suitable ligand offers a versatile and efficient method.
The C3 position of this compound is a stereocenter, making stereoselective synthesis a critical consideration for accessing enantiomerically pure forms of the compound. Several strategies can be employed to achieve this.
One approach is the use of chiral auxiliaries. A chiral auxiliary can be attached to the carboxylic acid or the nitrogen atom to direct the stereochemical outcome of a key bond-forming reaction, such as a conjugate addition or an alkylation. Subsequent removal of the auxiliary provides the desired enantiomer.
Asymmetric catalysis offers a more elegant and atom-economical approach. For example, an asymmetric hydrogenation of a suitable prochiral enamine or pyridine precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) can provide the target compound with high enantioselectivity.
Furthermore, enzymatic resolutions can be employed to separate a racemic mixture of this compound or its ester derivatives. Lipases are commonly used for the stereoselective hydrolysis of esters, allowing for the separation of the two enantiomers.
A novel approach to stereoselectively synthesize substituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. nih.gov This method has been shown to produce only two of the four possible diastereoisomers, with diastereomeric ratios ranging from 3:2 to 40:1. nih.gov
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies.
The use of greener solvents is a key aspect. Replacing hazardous organic solvents like chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or supercritical CO2 can significantly improve the environmental profile of the synthesis. Recent research has highlighted the use of aqueous micellar media for amide bond formation, which can be recycled after the reaction. researchgate.net
Atom economy is another important principle. Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes waste. Catalytic methods, such as asymmetric hydrogenation, are inherently more atom-economical than stoichiometric reactions.
The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, can reduce solvent usage, energy consumption, and waste generation. For instance, a one-pot reductive amination and cyclization sequence would be a greener alternative to a multi-step process with intermediate purifications. Recent advancements have demonstrated the direct formation of amide bonds from carboxylic acids in a one-pot process without the need for traditional coupling reagents, relying on the in-situ formation of thioesters. researchgate.netnih.gov
Derivatization of this compound
The carboxylic acid functionality of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives. The most common transformations are amide formation and esterification.
The conversion of the carboxylic acid to an amide is a fundamental transformation in organic synthesis. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.
Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. ajchem-a.com The general reaction involves the formation of an active O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. youtube.com
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl chloride readily reacts with an amine to produce the corresponding amide.
Recent developments in amide bond formation focus on greener and more efficient methods. These include the use of boronic acid catalysts or the direct coupling of carboxylic acids and amines under high temperature or with microwave irradiation. As mentioned earlier, one-pot procedures involving the formation of thioester intermediates provide a green alternative to traditional coupling reagents. researchgate.netnih.gov
Table 1: Representative Amide Formation Reactions
| Amine | Coupling Reagent/Method | Product | Reference |
|---|---|---|---|
| Aniline | DCC, DMAP | N-phenyl-1-cyclohexylpiperidine-3-carboxamide | ajchem-a.com |
| Benzylamine | EDC, HOBt | N-benzyl-1-cyclohexylpiperidine-3-carboxamide | General Method |
| Morpholine | SOCl2, then morpholine | (1-Cyclohexylpiperidin-3-yl)(morpholino)methanone | General Method |
This table presents plausible products based on general amide formation methods. Specific yields and reaction conditions would require experimental determination.
Esterification of this compound can be accomplished through several classical and modern methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a well-established method. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.
Another common method is the reaction of the carboxylic acid with an alkyl halide in the presence of a base. The base deprotonates the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile to displace the halide from the alkyl halide.
The use of coupling agents, similar to amide formation, can also facilitate esterification. Reagents like DCC can activate the carboxylic acid towards nucleophilic attack by an alcohol. Steglich esterification, which uses DCC and a catalytic amount of DMAP, is a mild and efficient method for forming esters from a wide range of alcohols.
Table 2: Representative Esterification Reactions
| Alcohol | Reagent/Method | Product | Reference |
|---|---|---|---|
| Methanol | H2SO4 (catalytic) | Methyl 1-cyclohexylpiperidine-3-carboxylate | Fischer-Speier |
| Ethanol | DCC, DMAP | Ethyl 1-cyclohexylpiperidine-3-carboxylate | Steglich Esterification |
| Benzyl alcohol | K2CO3, Benzyl bromide | Benzyl 1-cyclohexylpiperidine-3-carboxylate | Alkylation |
This table presents plausible products based on general esterification methods. Specific yields and reaction conditions would require experimental determination.
Modifications of the Cyclohexyl Moiety
One significant modification involves the direct functionalization of the cyclohexyl ring's C-H bonds. For the related scaffold, N-cyclohexylpiperidine, a photoredox-catalyzed carboxylation has been demonstrated to regioselectively introduce a carboxylic acid group onto the cyclohexyl ring at a secondary C-H bond. This highlights a method for late-stage functionalization. Another approach involves substitution reactions. For instance, in related cyclohexylpiperidine structures, substitutions at the C4 position of the cyclohexyl ring have been accomplished.
A more drastic modification involves the substitution of the entire cyclohexyl moiety. In the development of related prostate-specific membrane antigen (PSMA) inhibitors, researchers have replaced the cyclohexyl group with a benzene (B151609) ring to create analogs with different binding characteristics. acs.org Such a fundamental change from an alicyclic to an aromatic ring system significantly alters the steric and electronic profile of the molecule.
| Modification Strategy | Reagents/Conditions | Resulting Structure | Significance | Reference |
| Photoredox Carboxylation | Photoredox catalyst | Introduction of a -COOH group on the cyclohexyl ring | Late-stage C-H functionalization | |
| Nucleophilic Substitution | Sodium methoxide (B1231860) (on a fluoro-substituted derivative) | Methoxy-substituted cyclohexyl ring | Introduction of functional groups | |
| Ring Replacement | Synthetic replacement | Benzene ring in place of cyclohexyl ring | Fundamental alteration of molecular scaffold | acs.org |
Functionalization of the Piperidine Ring System
The piperidine ring of this compound offers multiple sites for functionalization, which is crucial for creating diverse analogs. The nitrogen atom and the carbon atoms of the ring can all be targets for chemical modification.
Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing substituents at specific positions (C2, C3, and C4). nih.gov The site-selectivity of these reactions is often controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to introduce arylacetate groups at the C2 or C4 positions with high regioselectivity. nih.gov The C3 position can be functionalized indirectly through methods like the regio- and stereoselective ring-opening of a cyclopropane (B1198618) intermediate. nih.gov
Another common approach is the acylation or sulfonylation of the piperidine nitrogen. In the synthesis of related piperidine-3-carboxamide derivatives, the nitrogen atom of piperidine-3-carboxylic acid is reacted with various benzenesulfonyl chlorides in the presence of a base like sodium hydroxide (B78521) to yield N-sulfonylated products. nih.gov The resulting carboxylic acid can then be coupled with amines to form amides. nih.gov This two-step process allows for the introduction of a wide variety of substituents.
Furthermore, radical-mediated reactions provide alternative pathways for piperidine functionalization. Intramolecular radical cyclization of 1,6-enynes can lead to the formation of polysubstituted alkylidene piperidines. mdpi.com
| Functionalization Target | Reaction Type | Reagents/Catalyst | Outcome | Reference |
| Piperidine C2/C4 Position | C-H Insertion | Rhodium catalysts (e.g., Rh₂(R-TCPTAD)₄) | Introduction of arylacetate groups | nih.gov |
| Piperidine C3 Position | Cyclopropane Ring Opening | Reductive conditions | Introduction of substituents at C3 | nih.gov |
| Piperidine Nitrogen | Sulfonylation | Benzene sulfonyl chloride, NaOH | Formation of N-sulfonylpiperidine derivative | nih.gov |
| Carboxylic Acid Group | Amide Coupling | EDCI, DMAP, Benzylamine | Formation of piperidine-3-carboxamide | nih.gov |
Analytical Methodologies for Purity and Structural Elucidation of Synthetic Intermediates and Final Products
A suite of analytical techniques is essential for confirming the identity, purity, and structure of this compound and its synthetic intermediates. These methods include chromatography for separation and purity assessment, and spectroscopy for structural elucidation.
Chromatography: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to determine the purity of synthetic products and to monitor the progress of reactions. bldpharm.com Thin-Layer Chromatography (TLC) is also a common tool for rapid reaction monitoring. nih.gov
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework. For example, in the analysis of (R)-1-((4-bromophenyl)sulfonyl)piperidine-3-carboxylic acid, ¹H NMR signals can distinguish the protons on the piperidine and phenyl rings, while ¹³C NMR identifies the carbon atoms in different chemical environments. nih.gov
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule, which in turn confirms its elemental composition. nih.gov This is a critical step in verifying the identity of a newly synthesized compound.
The table below summarizes the analytical data for a representative intermediate, (R)-1-tosylpiperidine-3-carboxylic acid. nih.gov
| Analytical Technique | Compound | Observed Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | (R)-1-tosylpiperidine-3-carboxylic acid | δ 7.62 (d, J = 8.2 Hz, 2H), 7.45 (d, J = 8.1 Hz, 2H), 3.61–3.41 (m, 2H), 3.34–3.31 (m, 1H), 2.40 (s, 3H), 2.36–2.11 (m, 2H), 1.80–1.67 (m, 2H), 1.50–1.28 (m, 2H) | nih.gov |
| ¹³C NMR (101 MHz, DMSO-d₆) | (R)-1-tosylpiperidine-3-carboxylic acid | δ 174.35, 144.00, 132.94, 130.33, 127.89, 56.49, 48.09, 46.51, 26.20, 23.91, 21.47, 19.01 | nih.gov |
| HRMS (M+H)⁺ | (R)-1-tosylpiperidine-3-carboxylic acid | Calculated: 284.0957, Found: 284.0948 | nih.gov |
Computational and Theoretical Investigations of 1 Cyclohexylpiperidine 3 Carboxylic Acid
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. Conformational analysis of 1-Cyclohexylpiperidine-3-carboxylic acid is crucial for understanding how it interacts with biological targets. The piperidine (B6355638) ring, a common scaffold in many pharmaceuticals, typically adopts a chair conformation to minimize steric strain. acs.orgrsc.org However, the presence of a bulky cyclohexyl group at the 1-position and a carboxylic acid group at the 3-position introduces specific conformational preferences. The equatorial positioning of these substituents is generally favored to reduce steric hindrance. nih.gov
Molecular dynamics (MD) simulations provide a dynamic perspective of the molecule's behavior in a physiological environment. By simulating the movement of atoms over time, MD can reveal the accessible conformations of this compound, the flexibility of its ring systems, and the orientation of its functional groups in solution. nih.govrsc.org These simulations can highlight the stability of different conformers and the transitions between them, offering insights into the molecule's bioactive conformation.
Table 1: Key Parameters in Conformational Analysis and Molecular Dynamics Simulations
| Parameter | Description | Relevance to this compound |
| Dihedral Angles | Angles between four sequentially bonded atoms. | Determine the puckering of the piperidine and cyclohexyl rings. |
| Potential Energy Surface | A map of the molecule's energy as a function of its geometry. | Identifies the most stable (low-energy) conformations. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Tracks the stability of the molecule's conformation during an MD simulation. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to a solvent. | Indicates how the molecule interacts with its aqueous environment. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. nih.gov These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical reactivity and interaction with other molecules. acs.org
Key electronic properties that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. acs.org A smaller gap suggests that the molecule is more likely to participate in chemical reactions. The electrostatic potential map, another output of these calculations, visualizes the regions of positive and negative charge on the molecule's surface, indicating sites prone to electrophilic or nucleophilic attack. The carboxylic acid group, for instance, is a key region of negative electrostatic potential and is crucial for forming interactions. youtube.com The reactivity of carboxylic acid derivatives is influenced by the nature of the substituent attached to the carbonyl group. libretexts.orgyoutube.com
Table 2: Calculated Electronic Properties of a Representative Carboxylic Acid
| Property | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are hypothetical and for illustrative purposes, as specific quantum chemical calculations for this compound are not publicly available.
Molecular Docking Studies with Hypothesized Biological Targets
Given that many piperidine derivatives exhibit activity at central nervous system (CNS) receptors, it is plausible to hypothesize that this compound may interact with targets such as sigma receptors (σR) or N-methyl-D-aspartate (NMDA) receptors. nih.govnih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.comnih.gov
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally "docked" into the active site of the receptor. The docking algorithm samples a wide range of conformations and orientations of the ligand within the binding pocket and scores them based on their binding affinity. researchgate.net These scores are influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. For instance, the carboxylic acid group could form crucial hydrogen bonds with polar residues in the binding site, while the cyclohexyl and piperidine rings could engage in hydrophobic interactions. nih.govtandfonline.com
Table 3: Example of Molecular Docking Results for a Piperidine Derivative with a Hypothesized Receptor
| Parameter | Value | Interpretation |
| Binding Energy (kcal/mol) | -8.5 | A lower binding energy indicates a more favorable binding interaction. |
| Interacting Residues | Tyr103, Asp125, Phe215 | Amino acids in the receptor's active site that form key interactions with the ligand. |
| Hydrogen Bonds | 2 (with Asp125) | Strong, directional interactions that contribute significantly to binding affinity. |
| Hydrophobic Interactions | Cyclohexyl ring with Phe215 | Non-polar interactions that stabilize the ligand in the binding pocket. |
Note: The data in this table is hypothetical and serves as an example of typical docking results.
Pharmacophore Modeling and Ligand-Based Design Principles
In the absence of a known 3D structure of a biological target, ligand-based drug design approaches are invaluable. nih.gov Pharmacophore modeling is a key technique in this area, which involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. youtube.com
For this compound and its potential analogs, a pharmacophore model would typically include features such as:
A hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid).
A hydrogen bond donor (the hydroxyl group of the carboxylic acid).
A hydrophobic feature (the cyclohexyl ring).
A positive ionizable feature (the piperidine nitrogen at physiological pH). nih.gov
This model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov Furthermore, these principles guide the rational design of new derivatives by suggesting modifications that would enhance the desired interactions. youtube.com
Chemoinformatic Analysis for Analog Discovery and Lead Optimization
Chemoinformatics employs computational methods to analyze and manage large datasets of chemical information. nih.govumn.edu For this compound, chemoinformatic tools can be utilized to search for structurally similar compounds or analogs in vast chemical libraries. lifechemicals.com This can be achieved through similarity searching based on molecular fingerprints, which are binary strings that encode the structural features of a molecule.
Once a set of analogs is identified, chemoinformatic analysis can be used to establish structure-activity relationships (SAR). By comparing the biological activities of different analogs, it is possible to identify which structural modifications lead to improved potency or other desirable properties. researchgate.net This information is critical for lead optimization, the process of refining a promising compound to enhance its efficacy and reduce potential side effects. Principal Component Analysis (PCA) can be employed to visualize the chemical space occupied by a library of compounds and to understand the key structural descriptors that influence activity. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Cyclohexylpiperidine 3 Carboxylic Acid Derivatives
Design and Synthesis of Analogs for SAR Exploration
The systematic exploration of the SAR for 1-Cyclohexylpiperidine-3-carboxylic acid derivatives necessitates the design and synthesis of a diverse library of analogs. The synthetic strategies often revolve around modifying the three main components of the molecule: the piperidine (B6355638) ring, the cyclohexyl group, and the carboxylic acid moiety.
A common synthetic approach begins with a suitable piperidine-3-carboxylic acid precursor, which can be N-alkylated with a cyclohexyl halide or reductively aminated with cyclohexanone. mdpi.com Modifications to the piperidine ring, such as the introduction of substituents at various positions, can be achieved through the use of appropriately substituted starting materials or through multi-step synthetic sequences. nih.gov
The carboxylic acid group can be converted to a range of other functional groups, such as esters, amides, or bioisosteres like tetrazoles, to probe the importance of this acidic functionality for biological activity. Amide derivatives, for instance, can be prepared by coupling the carboxylic acid with a variety of amines. nih.gov
The cyclohexyl group can also be modified. Analogs with different cycloalkyl groups (e.g., cyclopentyl, cycloheptyl) or with substituents on the cyclohexane (B81311) ring can be synthesized to investigate the impact of the size and lipophilicity of this group on target engagement. nih.gov The synthesis of these analogs allows for a systematic evaluation of how structural changes affect the biological response.
Positional and Substituent Effects on Biological Activity
The biological activity of this compound derivatives can be significantly influenced by the position and nature of substituents on both the piperidine and cyclohexyl rings.
Piperidine Ring Substitution: The position of the carboxylic acid group at the 3-position of the piperidine ring is a key determinant of activity. Shifting this group to the 2- or 4-position would likely alter the spatial arrangement of the key binding groups and impact receptor affinity or enzyme inhibition. nih.gov Introduction of additional substituents on the piperidine ring can also modulate activity. For example, a methyl group at the 2- or 4-position could introduce steric hindrance or create new hydrophobic interactions, leading to either enhanced or diminished activity depending on the target's topology.
Cyclohexyl Ring Substitution: Substituents on the cyclohexyl ring can have a profound effect on the molecule's properties. For instance, the introduction of polar groups like hydroxyl or amino functions could increase water solubility and introduce new hydrogen bonding opportunities. Conversely, non-polar substituents such as alkyl or halogen groups can enhance lipophilicity, which may improve membrane permeability but could also increase non-specific binding. The position of these substituents (e.g., 2-, 3-, or 4-position of the cyclohexyl ring) is also critical, as it dictates their orientation in the binding pocket.
A hypothetical SAR study on a series of 1-Cyclohexylpiperidine-3-carboxamide derivatives could yield data as illustrated in the interactive table below, where R1 and R2 represent substituents on the piperidine and cyclohexyl rings, respectively.
Interactive Table: Hypothetical SAR Data for 1-Cyclohexylpiperidine-3-carboxamide Derivatives
| Compound | R1 (Piperidine) | R2 (Cyclohexyl) | Biological Activity (IC50, nM) |
|---|---|---|---|
| 1a | H | H | 150 |
| 1b | 4-CH3 | H | 95 |
| 1c | H | 4-OH | 210 |
| 1d | H | 4-F | 80 |
| 1e | 2-CH3 | H | 180 |
Stereochemical Influences on Target Binding and Efficacy
Chirality plays a crucial role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The this compound scaffold contains at least one stereocenter at the C3 position of the piperidine ring. The synthesis of enantiomerically pure compounds is therefore essential to determine if the biological activity is stereospecific.
It is common for one enantiomer (the eutomer) to exhibit significantly higher potency than the other (the distomer). nih.gov This difference in activity arises from the distinct three-dimensional arrangement of the functional groups, which allows the eutomer to achieve a more complementary fit with the binding site of the target protein. For example, the (R)- and (S)-enantiomers of a this compound derivative could have markedly different affinities for a receptor, with one enantiomer forming key interactions that the other cannot.
Furthermore, if additional stereocenters are introduced, for instance by substitution on the piperidine or cyclohexyl ring, multiple diastereomers are possible, each with a potentially unique biological profile. The stereoselective synthesis and biological evaluation of these individual stereoisomers are critical for identifying the most active and selective compound.
Correlations Between Molecular Descriptors and Biological Responses
To quantify the relationship between the chemical structure and biological activity, various molecular descriptors can be calculated and correlated with the observed biological responses. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the acidity of the carboxylic acid group (pKa) is an important electronic descriptor that can influence ionization at physiological pH and thus impact target interaction and membrane transport.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area can be correlated with activity. For example, increasing the size of a substituent on the cyclohexyl ring might lead to a steric clash with the binding site, resulting in decreased activity.
Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by the partition coefficient (logP) or distribution coefficient (logD), is a critical determinant of its pharmacokinetic properties and can also influence its binding affinity. A parabolic relationship between logP and activity is often observed, where an optimal lipophilicity exists for maximum potency.
By analyzing these correlations, researchers can gain insights into the key physicochemical properties that drive biological activity.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.
The development of a QSAR model for this compound derivatives would typically involve the following steps:
Data Set Preparation: A dataset of synthesized analogs with their experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (electronic, steric, hydrophobic, topological, etc.) are calculated for each molecule in the dataset.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a regression model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
A hypothetical QSAR equation for a series of this compound derivatives might look like:
log(1/IC50) = 0.5 * logP - 0.1 * (Molecular Weight) + 2.3 * (Electronic Descriptor) + constant
Such a model would suggest that biological activity is positively correlated with lipophilicity and a specific electronic feature, while being negatively correlated with molecular weight. researchgate.net These models serve as valuable tools in the drug discovery process, enabling a more focused and efficient design of new and more potent analogs.
1 Cyclohexylpiperidine 3 Carboxylic Acid As a Chemical Probe or Building Block in Chemical Biology
Utilization in Fragment-Based Drug Discovery (FBDD) Campaigns
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules, or "fragments," that bind to a biological target. 1-Cyclohexylpiperidine-3-carboxylic acid, with its well-defined three-dimensional structure and multiple points for chemical modification, represents an attractive fragment for FBDD campaigns. Its constituent parts, the cyclohexyl ring, the piperidine (B6355638) core, and the carboxylic acid group, can each engage in specific interactions with a protein's binding site.
In a typical FBDD workflow, a library of fragments is screened against a target protein using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. While specific screening data for this compound against a wide range of targets is not extensively documented in publicly available literature, its physicochemical properties align with those of successful fragments.
Table 1: Physicochemical Properties of this compound Relevant to FBDD
| Property | Value | Significance in FBDD |
| Molecular Weight | 211.3 g/mol | Falls within the typical range for fragments (<300 Da), ensuring efficient exploration of chemical space. |
| LogP | ~2.5 (estimated) | Indicates a balance between solubility and lipophilicity, which is crucial for binding and subsequent development. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Provides a key interaction point for anchoring the fragment to the target protein. |
| Hydrogen Bond Acceptors | 2 (from carboxylic acid and piperidine nitrogen) | Offers additional opportunities for forming hydrogen bonds with the target. |
| Rotatable Bonds | 3 | A moderate number of rotatable bonds allows for conformational flexibility to adapt to the binding site without excessive entropic penalty upon binding. |
The identification of a binding event for this compound would serve as a starting point for "fragment growing" or "fragment linking" strategies. Medicinal chemists can then systematically build upon this core structure to enhance binding affinity and selectivity.
Application in Ligand Design and Synthesis for Specific Biological Targets
The structural motifs present in this compound have been incorporated into the design and synthesis of ligands for various biological targets. The piperidine ring is a common scaffold in medicinal chemistry, known for its presence in numerous approved drugs. The addition of a cyclohexyl group can enhance lipophilicity and introduce specific steric interactions, while the carboxylic acid can act as a key pharmacophoric feature, often engaging in salt bridges or hydrogen bonds with basic residues in a binding pocket.
While detailed studies on this compound itself as a final ligand are limited, its derivatives have been explored. For instance, research into inhibitors of certain enzymes has utilized similar cyclohexylpiperidine scaffolds. The carboxylic acid group can be converted into other functional groups, such as amides or esters, to modulate activity and pharmacokinetic properties. The synthesis of such derivatives often involves standard peptide coupling reactions or other well-established organic chemistry transformations.
Role as a Scaffold for Library Synthesis and High-Throughput Screening
A molecular scaffold is a core structure upon which a variety of substituents can be attached to generate a library of diverse compounds. This compound is an ideal scaffold for combinatorial library synthesis due to its multiple points of diversification.
The carboxylic acid provides a handle for derivatization through amide bond formation with a diverse set of amines. The secondary amine of the piperidine ring can be functionalized through reactions such as acylation, alkylation, or sulfonylation. Furthermore, the cyclohexyl and piperidine rings themselves can be substituted, although this often requires more complex multi-step syntheses.
A hypothetical combinatorial library based on the this compound scaffold could be constructed as follows:
Table 2: Example of a Combinatorial Library Design Using this compound Scaffold
| Scaffold | R1 (from Carboxylic Acid) | R2 (on Piperidine Nitrogen) |
| 1-Cyclohexylpiperidine-3-yl | Amide with 100 different primary/secondary amines | Acyl group from 50 different carboxylic acids |
| Alkyl group from 50 different alkyl halides | ||
| Sulfonyl group from 20 different sulfonyl chlorides |
This approach can rapidly generate thousands of distinct compounds for high-throughput screening (HTS) against a panel of biological targets. The data from such screens can provide valuable structure-activity relationship (SAR) information, guiding the design of more potent and selective compounds.
Derivatization for Bioconjugation and Probe Development
Chemical probes are essential tools for studying biological processes in their native environment. The carboxylic acid functionality of this compound is readily amenable to derivatization for bioconjugation and the development of chemical probes.
The carboxylic acid can be activated, for example, using carbodiimide chemistry, to react with primary amines on proteins or other biomolecules. This allows for the attachment of reporter molecules such as fluorescent dyes, biotin for affinity purification, or photoreactive groups for covalent labeling of target proteins.
Potential Bioconjugation Strategies:
Fluorescent Labeling: Coupling of a fluorescent dye to the carboxylic acid to visualize the localization of the compound within cells or tissues.
Affinity-Based Probes: Attachment of biotin to enable the isolation and identification of binding partners using streptavidin-coated beads.
Photoaffinity Labeling: Incorporation of a photolabile group that, upon irradiation with UV light, forms a covalent bond with the target protein, allowing for its unambiguous identification.
While specific examples of bioconjugated probes derived directly from this compound are not prevalent in the literature, the chemical principles for their creation are well-established.
Contributions to Understanding Protein-Ligand Recognition
The study of how small molecules like this compound and its analogs bind to proteins provides fundamental insights into the principles of molecular recognition. The distinct structural features of this compound allow for the dissection of different types of interactions.
Hydrophobic Interactions: The cyclohexyl group can occupy hydrophobic pockets within a protein's binding site, contributing to binding affinity through the hydrophobic effect.
Hydrogen Bonding and Electrostatic Interactions: The carboxylic acid is a key hydrogen bond donor and acceptor and can form strong ionic interactions (salt bridges) with positively charged amino acid residues such as lysine or arginine. The piperidine nitrogen can also act as a hydrogen bond acceptor.
Shape Complementarity: The rigid, three-dimensional shape of the cyclohexylpiperidine core can provide a high degree of shape complementarity with the target binding site, which is a critical determinant of binding affinity and selectivity.
X-ray crystallography studies of proteins in complex with ligands containing the this compound scaffold would provide atomic-level details of these interactions. This information is invaluable for structure-based drug design, enabling the rational optimization of ligands to improve their binding properties.
Future Directions and Research Opportunities
Advancements in Asymmetric Synthesis of Chiral Analogs
The creation of enantiomerically pure compounds is a critical aspect of modern drug development, as the stereochemistry of a molecule can profoundly influence its pharmacological activity and safety profile. nih.gov While general methods for accessing enantioenriched 3-substituted piperidines have been historically challenging, recent progress in asymmetric synthesis offers promising avenues for creating chiral analogs of 1-Cyclohexylpiperidine-3-carboxylic acid. snnu.edu.cnnih.gov
Future research will likely focus on the application of novel catalytic systems to achieve high levels of stereocontrol. Key areas of advancement include:
Transition-Metal Catalysis : Rhodium-catalyzed asymmetric reductive Heck reactions have been successfully used to create 3-substituted tetrahydropyridines from boronic acids and pyridine (B92270) derivatives with excellent enantioselectivity. snnu.edu.cnnih.gov Similarly, gold-catalyzed annulation reactions can assemble highly substituted piperidines. ajchem-a.com These methods could be adapted to introduce chiral centers into the piperidine (B6355638) ring of this compound analogs.
Organocatalysis : The use of small organic molecules as catalysts is an increasingly popular strategy in asymmetric synthesis. mdpi.com For this compound, organocatalysts could be employed to facilitate enantioselective cyclization reactions or functionalizations of the piperidine ring, avoiding the use of metal catalysts.
Protecting Group Strategies : Developing effective protecting group strategies is crucial for achieving complete chirality retention during synthetic transformations. rsc.org Research into novel protecting groups for the piperidine nitrogen and the carboxylic acid function will be essential for the successful multi-step synthesis of complex chiral analogs.
The development of a diverse library of chiral analogs will enable a deeper understanding of the structure-activity relationships (SAR) and could lead to the identification of compounds with enhanced potency and selectivity.
Table 1: Modern Asymmetric Synthesis Strategies for Piperidines
| Catalytic Approach | Description | Potential Application for Target Compound |
| Rhodium-Catalyzed Reductive Heck Reaction | Employs a rhodium catalyst and a chiral ligand to couple boronic acids with partially reduced pyridine rings, creating a chiral center at the 3-position. snnu.edu.cnnih.gov | Synthesis of enantiomerically enriched 3-aryl or 3-vinyl analogs of this compound. |
| Gold-Catalyzed Annulation | Utilizes a gold catalyst to trigger cyclization of nitrogen-containing precursors, such as N-allenamides, to form the piperidine ring. ajchem-a.com | Construction of the core piperidine structure with defined stereochemistry before or during N-cyclohexyl group installation. |
| Organocatalysis | Uses chiral small molecules (e.g., thioureas, prolines) to catalyze enantioselective reactions, such as Michael additions or Mannich reactions, to build the chiral piperidine core. mdpi.comrsc.org | Stepwise construction of the chiral piperidine ring, offering flexibility in introducing substituents. |
| N-Sulfinyl Imine Chemistry | Involves the use of chiral N-sulfinyl imines as versatile intermediates to guide stereoselective additions and cyclizations. mdma.ch | Could be adapted for the stereocontrolled synthesis of the piperidine-3-carboxylic acid core. |
Integration with Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netnih.govnih.gov For this compound, these computational tools can be leveraged to explore a vast chemical space and design novel analogs with optimized properties.
Key applications of AI/ML in this context include:
De Novo Design : Generative AI models can design entirely new molecules based on the this compound scaffold. researchgate.net These algorithms can be trained to generate structures with desired physicochemical properties, predicted biological activity, and synthetic feasibility. mdpi.com
Property Prediction : ML algorithms can be trained on existing data to predict crucial drug-like properties, such as solubility, bioavailability, and toxicity, for virtual compounds. nih.govmdpi.com This allows for the early-stage filtering of unpromising candidates, saving time and resources.
Predicting Drug-Target Interactions : AI can predict the binding affinity of newly designed analogs to specific biological targets, helping to prioritize the most promising compounds for synthesis and experimental testing. mdpi.commdpi.com Graph neural networks, for example, can learn the complex relationships between chemical structures and biological activities. mdpi.com
By integrating AI and ML, researchers can move beyond incremental modifications and explore more innovative molecular designs, increasing the probability of discovering novel drug candidates. nih.gov This data-driven approach complements traditional medicinal chemistry, making the discovery process more efficient and targeted. mdpi.com
Exploration of Novel Biological Targets based on Chemoinformatic Insights
Identifying the molecular targets of a compound is fundamental to understanding its mechanism of action and potential therapeutic applications. Chemoinformatic approaches, particularly in silico target fishing (also known as reverse screening), offer a powerful and efficient means to generate hypotheses about the biological targets of this compound and its analogs. nih.gov
Future research should employ a variety of computational strategies:
Reverse Docking : This technique involves docking the structure of this compound against a large library of 3D protein structures to identify potential binding partners. nih.gov Web servers and computational platforms can screen against the entire Protein Data Bank (PDB).
Pharmacophore Modeling : By analyzing the 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of the compound, a pharmacophore model can be generated. nih.gov This model can then be used to search databases of known protein targets to find those that accommodate the key features of the molecule.
Ligand-Based Similarity Searching : This approach identifies known drugs or bioactive molecules that are structurally similar to this compound. The targets of these similar molecules can then be investigated as potential targets for the query compound.
These in silico predictions provide a crucial starting point for experimental validation. For instance, computational studies on other piperidine derivatives have successfully identified potential targets like farnesyltransferase and sigma receptors, guiding further biological evaluation. nih.govnih.gov Applying these methods to this compound could uncover unexpected mechanisms of action and open up new therapeutic avenues. nih.gov
Table 2: Chemoinformatic Approaches for Target Identification
| Technique | Principle | Outcome for Research |
| Reverse Docking | Computationally fits the 3D structure of the compound into the binding sites of a vast number of proteins. nih.gov | A ranked list of potential protein targets based on predicted binding affinity. |
| Pharmacophore Modeling | Defines the essential 3D electronic and steric features of the compound required for biological activity and searches for proteins that match this model. nih.gov | Identification of targets that share a common binding motif, even with low overall structural similarity to known ligands. |
| Shape Similarity | Compares the 3D shape of the compound to a database of molecules with known biological targets. | Suggests potential targets based on the principle that molecules with similar shapes can have similar biological functions. |
| Machine Learning Models | Utilizes algorithms trained on large datasets of compound-target interactions to predict the most likely targets for a new molecule. nih.gov | A probabilistic assessment of potential targets, integrating data from multiple sources. |
Development of Advanced Analytical Techniques for Complex Biological Systems
To understand the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound, robust and sensitive analytical methods are required for its detection and quantification in complex biological matrices like plasma, urine, and tissue. nih.gov The development of such methods is crucial for preclinical and potential clinical studies.
Future efforts in this area should focus on:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. nih.govnih.gov Developing a validated LC-MS/MS method would allow for the precise measurement of the parent compound and its metabolites, even at very low concentrations. nih.gov Challenges such as the poor ionization of carboxylic acids can be overcome through derivatization or the use of specialized ionization sources. researchgate.net
High-Resolution Mass Spectrometry (HRMS) : HRMS can be employed for metabolite identification studies, providing accurate mass measurements that help in elucidating the structures of metabolic products.
Microfluidic Systems : Integrated microfluidic LC systems coupled with mass spectrometry can offer increased sensitivity (up to 20-fold) compared to standard systems, which is particularly advantageous when sample volumes are limited. researchgate.net
Recent advances in analytical instrumentation, such as novel chromatography columns and faster mass spectrometers, will enable the development of high-throughput methods essential for supporting extensive research programs. walshmedicalmedia.com Validated methods for piperidine-containing compounds have been successfully developed, providing a strong foundation for creating a specific assay for this compound. researchgate.net
Collaborative Research Endeavors in Academic and Industrial Settings
The journey of a compound from initial discovery to a potential therapeutic is long, complex, and costly, often requiring a diverse range of expertise. acs.org Fostering collaborations between academic institutions and industrial partners is an essential strategy for advancing research on this compound. chemistryviews.orgnih.gov
Such partnerships create a synergistic environment where:
Academic Innovation Meets Industrial Resources : Academic labs often excel in high-risk, innovative basic research and the development of novel synthetic methodologies. chemistryviews.orgnih.gov Industry partners provide crucial resources, including large-scale synthesis capabilities, high-throughput screening infrastructure, and expertise in drug development and regulatory affairs. hubspotusercontent10.net
Expertise is Pooled : Drug discovery is an interdisciplinary field. acs.org Collaborations allow for the integration of knowledge from medicinal chemists, pharmacologists, computational scientists, and clinicians, accelerating progress and overcoming research bottlenecks.
Translation is Facilitated : Partnerships provide a direct pathway for translating promising academic discoveries into tangible therapeutic candidates. hubspotusercontent10.net This model has been a key driver of pharmaceutical innovation for many years. nih.gov
The establishment of joint research programs, consortia, or strategic alliances focused on piperidine-based scaffolds could provide the necessary funding, infrastructure, and multidisciplinary expertise to fully explore the potential of this compound. acs.org Successful collaborations are built on mutual trust, clear communication, and aligned goals, ultimately fueling innovation and improving patient outcomes. acs.org
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-Cyclohexylpiperidine-3-carboxylic acid with high enantiomeric purity?
- Methodological Answer : Multi-step synthesis routes are typically employed, starting from cyclohexylamine and piperidine precursors. Key steps include:
- Cyclohexylation : Use of cyclohexyl halides or cyclohexanol under Mitsunobu conditions to introduce the cyclohexyl moiety.
- Carboxylic Acid Formation : Oxidation of a terminal alcohol or aldehyde group using KMnO₄ or RuO₄ under controlled pH conditions .
- Stereochemical Control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to ensure enantiomeric purity. Post-synthesis, confirm stereochemistry via X-ray crystallography or circular dichroism (CD) spectroscopy.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Compare H and C NMR spectra with computed spectra (e.g., using ACD/Labs or ChemDraw) to confirm bond connectivity and functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₂H₂₁NO₂) and detect impurities.
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>95%) and identify co-eluting isomers .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Accelerated degradation tests at 40°C/75% relative humidity (ICH Q1A guidelines) to simulate long-term storage.
- Photostability : Exposure to UV-Vis light (ICH Q1B) to detect photodegradation products.
- Solution Stability : Monitor pH-dependent hydrolysis in aqueous buffers (e.g., phosphate buffer, pH 7.4) using LC-MS. Store as a lyophilized solid at -20°C to prevent dimerization or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity Variability : Compare studies using ≥98% pure compound (via HPLC) versus lower-purity batches.
- Assay Conditions : Standardize assays for pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Target Selectivity : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement .
Q. What experimental design strategies optimize reaction yield in large-scale synthesis of this compound?
- Methodological Answer : Apply factorial design (e.g., Taguchi or Box-Behnken) to evaluate critical parameters:
- Variables : Temperature, catalyst loading, solvent polarity.
- Response Surface Modeling : Identify optimal conditions (e.g., 60°C, 5 mol% Pd/C, ethanol/water 7:3 v/v) for maximal yield.
- Scale-Up Challenges : Address mixing efficiency and heat transfer using flow chemistry reactors .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer : Use in silico tools:
- ADMET Prediction : SwissADME or ADMETLab to estimate solubility (LogP ~2.5), permeability (Caco-2 model), and cytochrome P450 interactions.
- Molecular Dynamics (MD) : Simulate binding modes to target proteins (e.g., GABA receptors) using GROMACS or AMBER.
- Docking Studies : AutoDock Vina to prioritize derivatives with improved binding affinity .
Q. What are the challenges in isolating enantiomers of this compound, and how can they be addressed?
- Methodological Answer :
- Chiral Separation : Use chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) for HPLC.
- Crystallization-Induced Diastereomer Resolution : React with chiral amines (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, which are then differentially crystallized.
- Enzymatic Resolution : Lipase-catalyzed ester hydrolysis to kinetically resolve enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
